N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may be investigated for its interactions with biological targets.
Medicine
Medicinally, compounds like N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE
- N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE SULFATE
Uniqueness
The uniqueness of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(5-CHLOROTHIOPHEN-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE lies in its specific chemical structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both benzothiazole and thiophene moieties, along with the dimethylaminoethyl group, may contribute to its unique properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3OS2.ClH/c1-21(2)8-9-22(15(23)10-11-6-7-14(19)24-11)17-20-16-12(18)4-3-5-13(16)25-17;/h3-7H,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDWZZMOJGHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CC3=CC=C(S3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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